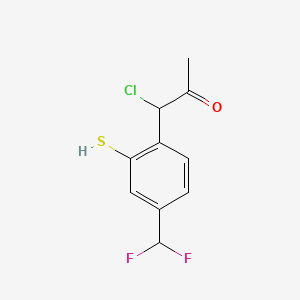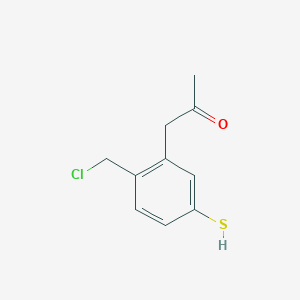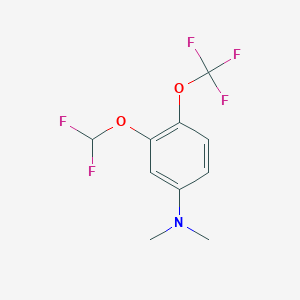![molecular formula C25H25NO9 B14053602 (+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)
(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amrubicin is a third-generation synthetic anthracycline, primarily used in the treatment of small cell lung cancer and non-small cell lung cancer . It was first approved and launched for sale in Japan in 2002 . Amrubicin acts by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division .
Métodos De Preparación
Amrubicin is synthesized through a series of chemical reactions starting from a basic anthracycline structure. The reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the reactions . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency .
Análisis De Reacciones Químicas
Amrubicin undergoes several types of chemical reactions, including:
Reduction: The reduction of amrubicin primarily occurs at the C-13 carbonyl group, converting it to a hydroxyl group.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often to enhance its therapeutic properties.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are various metabolites, including amrubicinol, which exhibits higher cytotoxic activity .
Aplicaciones Científicas De Investigación
Amrubicin has a wide range of scientific research applications:
Mecanismo De Acción
Amrubicin exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II . This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription. By stabilizing the DNA-topoisomerase II complex, amrubicin prevents the re-ligation of DNA strands, leading to double-stranded DNA breaks and ultimately cell death . The primary molecular targets are the DNA-topoisomerase II complexes, and the pathways involved include the DNA damage response and apoptosis .
Comparación Con Compuestos Similares
Amrubicin is unique among anthracyclines due to its synthetic origin and specific modifications. Similar compounds include:
Doxorubicin: Another anthracycline used in cancer treatment, but with higher cardiotoxicity compared to amrubicin.
Daunorubicin: Used primarily for leukemia, it shares a similar mechanism of action but differs in its clinical applications.
Idarubicin: Known for its use in acute myeloid leukemia, it has a different toxicity profile compared to amrubicin.
Aclarubicin: Notable for its lack of cardiotoxicity and effectiveness in treating acute myeloid leukemia.
Amrubicin’s unique modifications, such as the amino group at the 9th position, contribute to its distinct pharmacological properties and reduced cardiotoxicity .
Propiedades
Fórmula molecular |
C25H25NO9 |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
(9S)-9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3/t14?,15?,16?,17?,25-/m0/s1 |
Clave InChI |
VJZITPJGSQKZMX-JFJDHNFPSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N |
SMILES canónico |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide](/img/structure/B14053519.png)
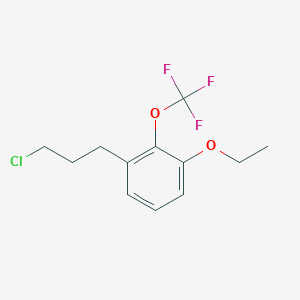
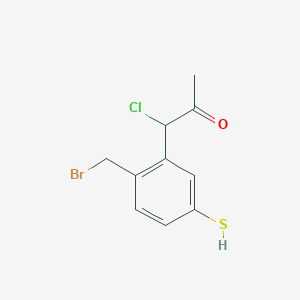
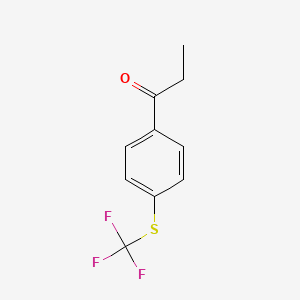

![6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14053542.png)
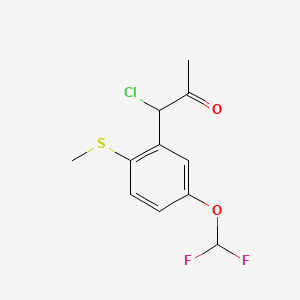
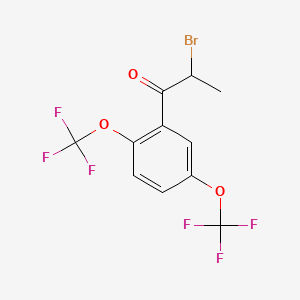
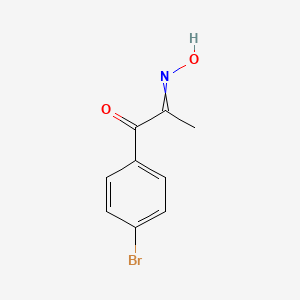
![6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B14053564.png)

